3-(2,6-Dimethoxyphenyl)azetidine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,6-Dimethoxyphenyl)azetidine Hydrochloride is a chemical compound with the molecular formula C11H16ClNO2 It is a member of the azetidine family, which consists of four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dimethoxyphenyl)azetidine Hydrochloride typically involves the reaction of 2,6-dimethoxybenzylamine with an appropriate azetidine precursor under controlled conditions. One common method is the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene component . This reaction is efficient for synthesizing functionalized azetidines.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in solid form .
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Dimethoxyphenyl)azetidine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the azetidine ring is opened or modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted azetidines .
Scientific Research Applications
3-(2,6-Dimethoxyphenyl)azetidine Hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Mechanism of Action
The mechanism of action of 3-(2,6-Dimethoxyphenyl)azetidine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s reactivity is driven by the ring strain of the azetidine ring, which makes it susceptible to various chemical transformations . This reactivity allows it to interact with biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(2,6-Dimethylphenoxy)azetidine Hydrochloride: Similar in structure but with different substituents on the phenyl ring.
3-(3,4-Dimethoxyphenyl)azetidine Hydrochloride: Another similar compound with different methoxy group positions.
Uniqueness
3-(2,6-Dimethoxyphenyl)azetidine Hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H16ClNO2 |
---|---|
Molecular Weight |
229.70 g/mol |
IUPAC Name |
3-(2,6-dimethoxyphenyl)azetidine;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-13-9-4-3-5-10(14-2)11(9)8-6-12-7-8;/h3-5,8,12H,6-7H2,1-2H3;1H |
InChI Key |
DVMWXQPSMRNPKP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C2CNC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.